molecular formula C20H13F4N B12515162 4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile CAS No. 797048-67-0

4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile

Cat. No.: B12515162
CAS No.: 797048-67-0
M. Wt: 343.3 g/mol
InChI Key: RCVMWKQZVFJMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Suzuki-Miyaura coupling reactions, where boron reagents are used to couple aryl halides with alkenes . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, often using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile is unique due to its specific substitution pattern and the presence of both ethynyl and benzonitrile groups

Properties

CAS No.

797048-67-0

Molecular Formula

C20H13F4N

Molecular Weight

343.3 g/mol

IUPAC Name

4-[2-(2,6-difluoro-4-pent-4-enylphenyl)ethynyl]-2,6-difluorobenzonitrile

InChI

InChI=1S/C20H13F4N/c1-2-3-4-5-13-8-17(21)15(18(22)9-13)7-6-14-10-19(23)16(12-25)20(24)11-14/h2,8-11H,1,3-5H2

InChI Key

RCVMWKQZVFJMBQ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C(=C2)F)C#N)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.